molecular formula C17H16N4O2 B10987898 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10987898
M. Wt: 308.33 g/mol
InChI Key: APOULSHZDQMCQU-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a pyridyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-1-METHYL-N-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-21-15(17(22)19-16-5-3-4-10-18-16)11-14(20-21)12-6-8-13(23-2)9-7-12/h3-11H,1-2H3,(H,18,19,22)

InChI Key

APOULSHZDQMCQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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